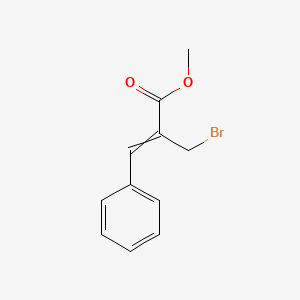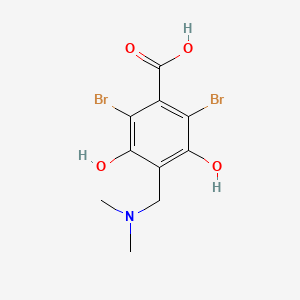
2,6-Dibromo-4-((dimethylamino)methyl)-3,5-dihydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-4-((dimethylamino)methyl)-3,5-dihydroxybenzoic acid: is an organic compound that belongs to the class of brominated phenols This compound is characterized by the presence of two bromine atoms, a dimethylamino group, and two hydroxyl groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 4-((dimethylamino)methyl)phenol, followed by oxidation to introduce the hydroxyl groups and carboxylation to form the benzoic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-((dimethylamino)methyl)-3,5-dihydroxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding debrominated compound.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of debrominated phenols.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
2,6-Dibromo-4-((dimethylamino)methyl)-3,5-dihydroxybenzoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-((dimethylamino)methyl)-3,5-dihydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The dimethylamino group may enhance its solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-methylaniline: Similar in structure but lacks the hydroxyl and carboxyl groups.
2,6-Dibromo-4-fluoroaniline: Contains a fluorine atom instead of the dimethylamino group.
2,6-Dibromo-4-methylphenol: Similar but lacks the dimethylamino group and carboxyl group.
Uniqueness
2,6-Dibromo-4-((dimethylamino)methyl)-3,5-dihydroxybenzoic acid is unique due to the presence of both bromine atoms and the dimethylamino group, which confer distinct chemical and biological properties. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
79200-81-0 |
|---|---|
Molecular Formula |
C10H11Br2NO4 |
Molecular Weight |
369.01 g/mol |
IUPAC Name |
2,6-dibromo-4-[(dimethylamino)methyl]-3,5-dihydroxybenzoic acid |
InChI |
InChI=1S/C10H11Br2NO4/c1-13(2)3-4-8(14)6(11)5(10(16)17)7(12)9(4)15/h14-15H,3H2,1-2H3,(H,16,17) |
InChI Key |
QZGXIFCZXPYBPI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(C(=C(C(=C1O)Br)C(=O)O)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-hydroxy-3,5-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B14087956.png)
![N-[2-(4-hydroxyphenyl)ethyl]-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14087963.png)
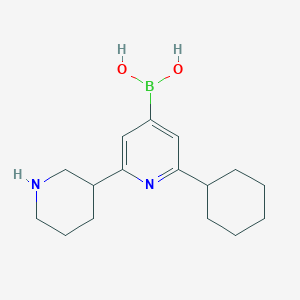
![5-(biphenyl-4-yl)-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14087979.png)
![N-[2-(dimethylamino)ethyl]-3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanamide](/img/structure/B14087981.png)
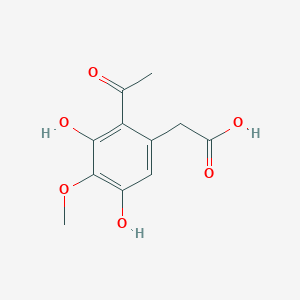

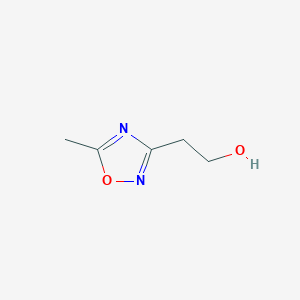
![Chlororuthenium(2+);2-diphenylphosphaniumylethylazanide;[1-(2-diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;trifluoroborane;fluoride](/img/structure/B14088011.png)
![N-[4-(difluoromethoxy)phenyl]-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14088025.png)
![1-(3-Butoxyphenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088026.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]formamide](/img/structure/B14088032.png)

